
NITD-609 Enantiomer
概要
説明
NITD-609 Enantiomer is an enantiomer of NITD-609, a spironone drug with potent antimalarial activity. This compound has garnered significant attention due to its efficacy against malaria, particularly in strains resistant to traditional treatments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NITD-609 Enantiomer involves multiple steps, starting with the preparation of the core spironone structure. The process typically includes:
Formation of the Indoline Core: This step involves the cyclization of an appropriate precursor to form the indoline core.
Spirocyclization: The indoline core undergoes spirocyclization to form the spiroindolone structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Processing: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
化学反応の分析
Types of Reactions
NITD-609 Enantiomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) are employed for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
科学的研究の応用
NITD609, also known as cipargamin or KAE609, is a spiroindolone antimalarial compound . It has demonstrated promising activity against malaria parasites and is currently under clinical investigation .
Scientific Research Applications
NITD609 has several applications in scientific research, primarily related to its antimalarial properties and mechanism of action:
- Antimalarial Drug Development: NITD609 is being developed as a novel antimalarial drug with the potential for single-dose treatment due to its rapid action and favorable pharmacokinetics . It has shown to work twice as fast as artemisinin in clearing parasites from adults with uncomplicated malaria .
- Inhibition of Gametocytogenesis: NITD609 can block the transmission of Plasmodium falciparum to mosquitoes by potently inhibiting gametocytogenesis . Studies have confirmed its effect on gametocytes and revealed its stiffening activity on mature gametocytes, which is expected to induce rapid clearance of transmittable forms .
- Target Identification and Mechanism of Action: Research indicates that NITD609 disrupts sodium ion (Na+) homeostasis in the parasite by targeting PfATP4, a parasite plasma membrane protein responsible for Na+ regulation . It has been demonstrated that NITD609 directly inhibits ScPma1p ATPase activity, leading to increased cytoplasmic hydrogen ion concentrations in yeast cells .
- Combination Therapies: NITD609 has been investigated in combination with other compounds like TD-6450 to enhance gametocyte stiffening, which leads to faster clearance of transmittable forms .
- Phenotypic Screening: NITD609 was discovered through phenotypic screening, which involves screening compounds for their effect on the whole organism .
Activity
NITD-609 has excellent potency, with an EC50 = 0.7 nM (3D7), and is 100% orally bioavailable in both mice and rats . In mice, NITD-609 has an ED50 = 1.2 mg/kg, making it more potent than artesunate (ED50 = 6.2 mg/kg) or chloroquine (ED50 = 1.9 mg/kg) .
Data Table
Case Studies
- Phase II Clinical Trials: NITD609 has undergone Phase II clinical trials, demonstrating its ability to rapidly clear parasites from adults with uncomplicated P. vivax and P. falciparum malaria .
- Animal Studies: Studies in mice have shown that a single dose of 100 mg/kg of NITD609 can result in a complete cure .
作用機序
NITD-609 Enantiomer exerts its antimalarial effects by inhibiting a non-SERCA P-type ATPase, specifically PfATP4, which is localized to the plasma membrane of the malaria parasite. This inhibition disrupts sodium and pH homeostasis within the parasite, leading to its death .
類似化合物との比較
Similar Compounds
Cipargamin (NITD-609): The parent compound of NITD-609 Enantiomer, also a potent antimalarial agent.
GNF 493: A structurally related compound identified as a potent inhibitor of Plasmodium falciparum
Uniqueness
This compound is unique due to its specific mechanism of action targeting PfATP4, which is distinct from other antimalarial drugs that typically target different pathways. This makes it a valuable candidate in the fight against malaria, especially in cases where resistance to other drugs has developed .
生物活性
NITD-609, also known as KAE609 or cipargamin, is a novel spiroindolone compound that has garnered significant attention for its potent antimalarial activity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against malaria parasites, and safety profiles based on various studies.
NITD-609 operates primarily through the inhibition of the P-type cation-transporter ATPase4 (PfATP4) in Plasmodium species, which disrupts sodium and osmotic homeostasis within the parasite. This mechanism leads to a rapid decrease in parasite viability. Unlike traditional antimalarials such as artemisinin, which primarily target the parasite's hemoglobin digestion pathway, NITD-609's unique action on ion transport makes it a promising candidate for overcoming drug resistance observed with other treatments .
Key Findings on Mechanism:
- Rapid Inhibition : NITD-609 effectively blocks protein synthesis in P. falciparum within one hour, demonstrating a quicker onset of action compared to other antimalarials .
- Selectivity : The compound exhibits a high selectivity index (CC50/IC50 > 10,000), indicating minimal cytotoxicity to mammalian cells while maintaining potent activity against malaria parasites .
Efficacy Against Malaria
NITD-609 has shown exceptional efficacy in both in vitro and in vivo studies. It has been tested against various strains of Plasmodium falciparum and Plasmodium vivax, demonstrating low nanomolar IC50 values.
In Vitro Activity:
- IC50 Values : The compound exhibited IC50 values ranging from 0.5 to 1.4 nM against culture-adapted P. falciparum strains .
- Resistance : Importantly, NITD-609 maintained potency against drug-resistant strains, a critical factor given the rising incidence of resistance to current treatments .
In Vivo Activity:
- Animal Models : In rodent models infected with P. berghei, NITD-609 showed significant reductions in parasitemia and was well-tolerated at doses yielding effective plasma concentrations .
- Pharmacokinetics : The compound demonstrated excellent oral bioavailability and a long half-life (T1/2 = 10–27.7 hours), supporting its potential for once-daily dosing regimens .
Safety Profile
The safety profile of NITD-609 is promising:
- Cytotoxicity : No significant cytotoxic effects were observed in human cell lines at concentrations exceeding 10 μM .
- Cardiotoxicity : Binding assays indicated low risk for cardiotoxicity, with IC50 values >30 μM for hERG channel inhibition .
- Mutagenicity : NITD-609 was found to lack intrinsic mutagenic activity based on Ames assay results .
Comparative Efficacy Table
Compound | IC50 (nM) | Cytotoxicity (CC50) | Selectivity Index (CC50/IC50) | Mechanism of Action |
---|---|---|---|---|
NITD-609 | 0.5 - 1.4 | >10 μM | >10,000 | Inhibition of PfATP4 |
Artemisinin | ~2 | Variable | Variable | Hemoglobin digestion pathway |
Mefloquine | ~15 | High (cardiotoxic) | Low | Hemoglobin digestion pathway |
特性
IUPAC Name |
(3S,3'R)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLPLPZSUQEDRT-YLVJLNSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C([C@@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。